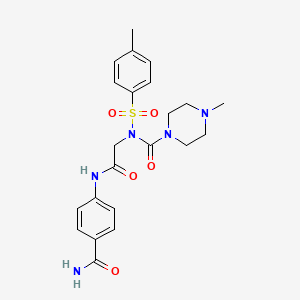

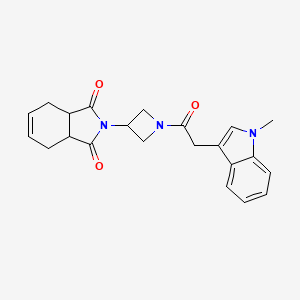

N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its molecular structure, the functional groups it contains, and its potential uses. For example, compounds with a carbamoylphenyl group are often used in pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a carbamoylphenyl group with other reagents. For example, an efficient two-step synthetic route for the preparation of 4-amino-N-(4-carbamoylphenyl)benzamide has been described .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Carbamoylphenyl compounds can undergo a variety of reactions, including amide coupling, reductive amination, and diazo-coupling .

Scientific Research Applications

Antineoplastic Activity

The compound exhibits antineoplastic potential, making it relevant for cancer research. Thiosemicarbazones, including this compound, have attracted attention due to their remarkable biological activities. They demonstrate antibacterial, antiviral, antifungal, and antineoplastic properties . Further studies could explore its efficacy against specific cancer types and mechanisms of action.

Coordination Chemistry

The compound’s structure suggests potential as a ligand in coordination chemistry. Researchers could investigate its complexation behavior with transition metal ions. For instance, mixed-ligand complexes involving 4-methylpiperazine-1-carbodithioate (4-MPipzcdt) have been studied, combining it with other ligands like 1,10-phenanthroline or 2,2′-bipyridyl . Such complexes may find applications in catalysis or materials science.

Hybrid Materials

Considering its organic-inorganic hybrid nature, the compound could be explored for designing novel materials. Researchers might synthesize hybrid compounds by linking it to metal ions or other organic moieties. Investigating its crystal structure, optical properties, and intermolecular interactions could yield valuable insights .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on a compound often involve exploring its potential uses, improving its synthesis, and studying its mechanism of action. For example, the incorporation of amide groups into biologically active molecules has been proven to be an efficient strategy for drug design and discovery .

properties

IUPAC Name |

N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O5S/c1-16-3-9-19(10-4-16)33(31,32)27(22(30)26-13-11-25(2)12-14-26)15-20(28)24-18-7-5-17(6-8-18)21(23)29/h3-10H,11-15H2,1-2H3,(H2,23,29)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJIFNQIIQGBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-ynamide](/img/structure/B2679119.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2679123.png)

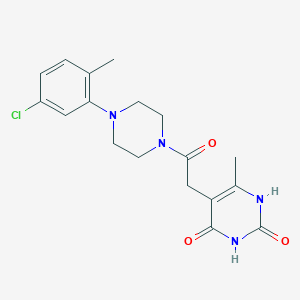

![3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2679127.png)

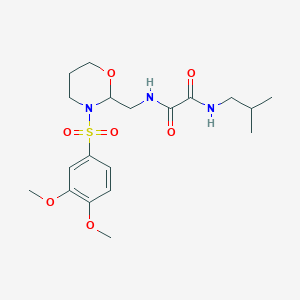

![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679130.png)

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2679131.png)

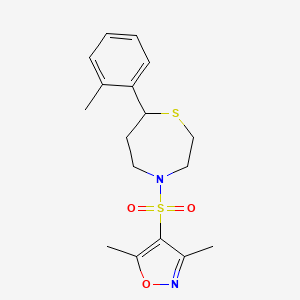

![N-benzyl-N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2679133.png)

![3,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2679134.png)

![ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2679136.png)